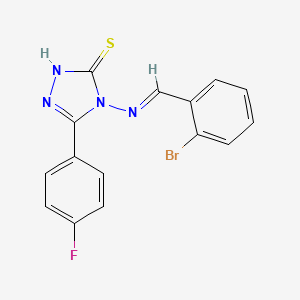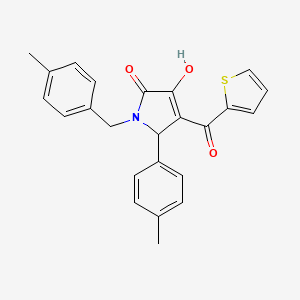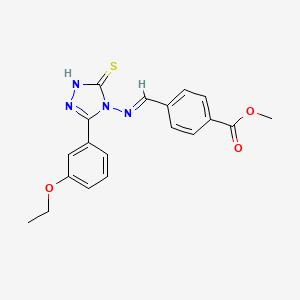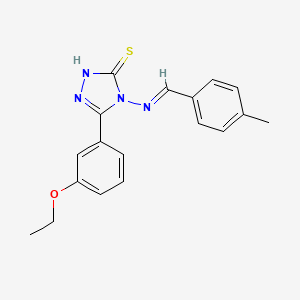![molecular formula C20H22N2O5 B12028669 N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12028669.png)
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylpyridin-4-amin;5-[Hydroxy(phenyl)methyliden]-2,2-dimethyl-1,3-dioxan-4,6-dion ist eine komplexe organische Verbindung, die in den Bereichen Chemie und industrieller Anwendungen großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Eigenschaften und ihre Vielseitigkeit in verschiedenen chemischen Reaktionen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethylpyridin-4-amin beinhaltet typischerweise die Reaktion von 4-Chlorpyridin mit Dimethylamin unter Rückflussbedingungen . Die Reaktion wird durch das Vorhandensein einer Base wie Natriumhydroxid erleichtert. Das resultierende Produkt wird dann durch Umkristallisation gereinigt.
Für die Synthese von 5-[Hydroxy(phenyl)methyliden]-2,2-dimethyl-1,3-dioxan-4,6-dion beinhaltet eine übliche Methode die Kondensation von Dimedon mit Benzaldehyd in Gegenwart eines Katalysators wie Piperidin . Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Filtration und Umkristallisation isoliert.
Industrielle Produktionsverfahren
Im industriellen Maßstab beinhaltet die Produktion dieser Verbindungen häufig kontinuierliche Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsbedingungen und minimiert das Risiko von Nebenreaktionen und Verunreinigungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethylpyridin-4-amin ist dafür bekannt, verschiedene Arten von Reaktionen zu durchlaufen, darunter:
Veresterung: Sie wird auch in Veresterungsreaktionen eingesetzt, wo sie bei der Bildung von Estern aus Carbonsäuren und Alkoholen hilft.
5-[Hydroxy(phenyl)methyliden]-2,2-dimethyl-1,3-dioxan-4,6-dion durchläuft hauptsächlich Kondensationsreaktionen und bildet verschiedene Derivate, abhängig von den verwendeten Reaktanten .
Häufige Reagenzien und Bedingungen
Veresterung: Reagenzien wie Carbonsäuren und Alkohole werden verwendet, oft in Gegenwart eines Dehydratisierungsmittels wie Schwefelsäure.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylpyridin-4-amin und seine Derivate haben breite Anwendung in der wissenschaftlichen Forschung gefunden:
Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethylpyridin-4-amin beinhaltet seine Rolle als nukleophiler Katalysator. Die Dimethylaminogruppe spendet Elektronendichte an den Pyridinring, erhöht seine Nukleophilie und ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen . Diese Eigenschaft macht es zu einem wirksamen Katalysator in Acylierungs- und Veresterungsreaktionen.
Wirkmechanismus
The mechanism of action of N,N-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing its nucleophilicity and enabling it to participate in various chemical reactions . This property makes it an effective catalyst in acylation and esterification reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N,N-Dimethylpyridin-4-amin zeichnet sich durch seine hohe Nukleophilie und Vielseitigkeit als Katalysator in verschiedenen organischen Reaktionen aus. Seine Fähigkeit, die Bildung komplexer Molekülstrukturen zu erleichtern, macht es sowohl in der Forschung als auch in industriellen Anwendungen unentbehrlich .
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12O5.C7H10N2/c1-13(2)17-11(15)9(12(16)18-13)10(14)8-6-4-3-5-7-8;1-9(2)7-3-5-8-6-4-7/h3-7,14H,1-2H3;3-6H,1-2H3 |
InChI-Schlüssel |
BNCGTJZAFVYTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(=C(C2=CC=CC=C2)O)C(=O)O1)C.CN(C)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028608.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12028616.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028623.png)
![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)
![methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B12028631.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)
![(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one](/img/structure/B12028653.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028658.png)


![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12028678.png)
